REACTION_CXSMILES
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[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11]([N:15]=[C:16]=[O:17])[CH2:12][CH2:13][CH3:14]>>[CH2:11]([NH:15][C:16]([N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[NH:6][C:2]1=[S:1])=[O:17])[CH2:12][CH2:13][CH3:14]
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Name
|
|
Quantity
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29.3 g
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Type
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reactant
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Smiles
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SC=1NC2=C(N1)C=CC=C2
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Name
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|
Quantity
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48.3 mL
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Type
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reactant
|
Smiles
|
C(CCC)N=C=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a condenser
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Type
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TEMPERATURE
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Details
|
was heated to 130°-140° C. in an oil bath for 45 min
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Duration
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45 min
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Type
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FILTRATION
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Details
|
the solid was filtered
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Type
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WASH
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Details
|
washed with hexane
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Type
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CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC(=O)N1C(NC2=C1C=CC=C2)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.48 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |